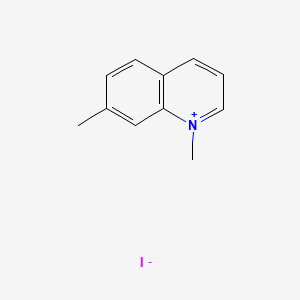![molecular formula C13H15FN2O B1652281 (3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one CAS No. 1422067-05-7](/img/structure/B1652281.png)
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is a complex organic compound with a unique structure that includes a fluorobenzyl group and a hexahydropyrrolo[3,4-C]pyrrol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the hexahydropyrrolo[3,4-C]pyrrol core, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzyl or pyrrol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may play a crucial role in binding to these targets, while the hexahydropyrrolo[3,4-C]pyrrol core provides structural stability and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: This compound shares the fluorobenzyl group but has a different core structure.
4-Iodobenzoic acid: Although structurally different, it also contains a halogenated benzyl group.
Uniqueness
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is unique due to its specific combination of a fluorobenzyl group and a hexahydropyrrolo[3,4-C]pyrrol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1422067-05-7 |
|---|---|
Molekularformel |
C13H15FN2O |
Molekulargewicht |
234.27 |
IUPAC-Name |
(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
InChI |
InChI=1S/C13H15FN2O/c14-11-3-1-2-9(4-11)7-16-8-10-5-15-6-12(10)13(16)17/h1-4,10,12,15H,5-8H2/t10-,12-/m0/s1 |
InChI-Schlüssel |
YCURCMPDXAEFOD-JQWIXIFHSA-N |
SMILES |
C1C2CN(C(=O)C2CN1)CC3=CC(=CC=C3)F |
Isomerische SMILES |
C1[C@H]2CN(C(=O)[C@H]2CN1)CC3=CC(=CC=C3)F |
Kanonische SMILES |
C1C2CN(C(=O)C2CN1)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1652203.png)
![Spiro[benzo[b]furan-3(2h),4'-piperidine],5-methoxy-](/img/structure/B1652208.png)

![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)









